molecular formula C11H16BrN3O2S B6239275 tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate CAS No. 2309449-29-2

tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate

Cat. No.: B6239275
CAS No.: 2309449-29-2
M. Wt: 334.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a bromo-substituted thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the thiazole ring and the tert-butyl ester group. The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a thiazole derivative.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the bromo group can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further investigation in medicinal chemistry.

Medicine: In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the thiazole ring and amino group suggests that it may interact with biological targets, such as enzymes or receptors, to exert pharmacological effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The amino group and thiazole ring may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

  • tert-Butyl 3-aminoazetidine-1-carboxylate
  • tert-Butyl 3-bromoazetidine-1-carboxylate
  • tert-Butyl 3-(4-chloro-1,3-thiazol-2-yl)azetidine-1-carboxylate

Uniqueness: tert-Butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate is unique due to the presence of both the amino group and the bromo-substituted thiazole ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

CAS No.

2309449-29-2

Molecular Formula

C11H16BrN3O2S

Molecular Weight

334.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.